Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate
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Overview
Description
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate is a chemical compound with the molecular formula C15H20FNO4. It is commonly used in organic synthesis and research due to its unique structural properties and reactivity. The compound features a fluorine atom, a tert-butoxycarbonyl (BOC) protected amine group, and a methyl ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The BOC group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: 4-{[(Amino)methyl]-2-fluorobenzoic acid.
Hydrolysis: 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate involves its reactivity due to the presence of the fluorine atom and the BOC-protected amine group. The fluorine atom can participate in various substitution reactions, while the BOC group can be selectively removed to reveal the free amine, which can then engage in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate: Similar structure but lacks the fluorine atom.
4-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbenzoic acid: Similar structure with a methyl group instead of a fluorine atom.
4-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a benzene ring.
Uniqueness
The presence of the fluorine atom in Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate imparts unique reactivity and properties, making it distinct from its analogs. Fluorine atoms can significantly influence the electronic properties and reactivity of organic molecules, making this compound valuable in various synthetic applications.
Properties
Molecular Formula |
C14H18FNO4 |
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Molecular Weight |
283.29 g/mol |
IUPAC Name |
methyl 2-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(18)16-8-9-5-6-10(11(15)7-9)12(17)19-4/h5-7H,8H2,1-4H3,(H,16,18) |
InChI Key |
FYXCQABALDJHBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)OC)F |
Origin of Product |
United States |
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